molecular formula C9H7ClN2O4 B3427138 N-(2-chloroacetyl)-3-nitrobenzamide CAS No. 568555-83-9

N-(2-chloroacetyl)-3-nitrobenzamide

Cat. No. B3427138
CAS RN: 568555-83-9
M. Wt: 242.61 g/mol
InChI Key: HDUQBMIFHWFGJS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : Approximately °C.

Scientific Research Applications

Chemoselective N-chloroacetylation of Aminoalcohols

“N-(2-chloroacetyl)-3-nitrobenzamide” is used in the chemoselective N-chloroacetylation of aminoalcohols . This process is efficient and highly chemoselective, allowing for the creation of chloroacetamides in phosphate buffer within 20 minutes . This method is eco-friendly, easily scalable, and robust .

Synthesis of Amides

The physio-chemical properties of amides, their stability, 3-dimensional conformational structure, and conversion to other active groups have been extensively exploited by researchers in various fields . “this compound” plays a crucial role in the synthesis of these amides .

Acetylation of Primary Amines and Amino Acids

“this compound” is used in the efficient acetylation of primary amines and amino acids . This process is carried out in an environmentally benign brine solution using acetyl chloride .

Synthesis of Ceramides

The compound is also used in the synthesis of ceramides . Ceramides are a family of waxy lipid molecules which are important in maintaining the functionality of cell membranes .

Antimicrobial and Anticancer Drug Research

“this compound” derivatives are being studied for their pharmacological activities, particularly in combating antimicrobial and anticancer drug resistance .

Bio-Compatible Synthesis

The compound is used in bio-compatible synthesis under neutral conditions . This method is similar to biologically ambient conditions, making it a potentially useful green chemical transformation .

properties

IUPAC Name

N-(2-chloroacetyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4/c10-5-8(13)11-9(14)6-2-1-3-7(4-6)12(15)16/h1-4H,5H2,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUQBMIFHWFGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294920
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

568555-83-9
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568555-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloroacetyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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